(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Catalog No.
S2846774
CAS No.
880347-78-4
M.F
C10H12Cl3NO2
M. Wt
284.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoat...

CAS Number

880347-78-4

Product Name

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.56

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1

InChI Key

NOTFEHXAVUQWDQ-SBSPUUFOSA-N

SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl

Solubility

not available

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chiral compound with the molecular formula C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol. It is characterized by the presence of a dichlorophenyl group, which contributes to its unique properties and biological activity. The compound is soluble in various organic solvents and exhibits significant interactions with biological systems, making it a subject of interest in pharmaceutical research .

Typical for amino acids and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Acylation: The amino group can participate in acylation reactions, leading to the formation of amides.
  • Substitution Reactions: The dichlorophenyl moiety can undergo nucleophilic substitution, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its effects on neurotransmitter systems, showing promise in modulating pathways associated with mental health disorders. The presence of the dichlorophenyl group enhances its affinity for specific receptors, potentially increasing its efficacy compared to similar compounds .

Several synthesis methods have been reported for (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 3,4-dichlorobenzaldehyde and methyl acrylate.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques or asymmetric synthesis using chiral catalysts.
  • Reagents: Common reagents include amines and acid chlorides to facilitate the formation of the desired amine structure.

These methods allow for the efficient production of the compound while maintaining its chiral integrity .

The primary applications of (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride include:

  • Pharmaceutical Development: It is investigated as a potential treatment for psychiatric disorders due to its ability to interact with neurotransmitter systems.
  • Research Tool: Used in studies exploring receptor binding and pharmacodynamics related to central nervous system activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Interaction studies indicate that (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may affect various biological pathways:

  • Neurotransmitter Receptors: It shows affinity for serotonin and dopamine receptors, suggesting potential applications in mood regulation.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft .

These interactions highlight its potential therapeutic benefits as well as the need for further investigation into its safety profile.

Several compounds share structural similarities with (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. Here are some notable examples:

Compound NameStructureKey Differences
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC₁₀H₁₃ClFNO₂Contains a fluorine atom instead of chlorine, affecting receptor binding.
(S)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochlorideC₁₀H₁₂Cl₃NO₂Enantiomeric form; may exhibit different biological properties.
Methyl 2-amino-3-(phenyl)propanoate hydrochlorideC₉H₁₃ClNO₂Lacks halogen substitution; likely different pharmacological activity.

The uniqueness of (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride lies in its specific halogenated structure, which enhances its interaction with biological targets compared to other similar compounds.

Serotonergic Pathway Disruption via Tryptophan Hydroxylase Inhibition

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride represents a significant class of compounds that modulate neurotransmitter systems through multiple mechanisms, with particularly notable effects on serotonergic pathways [1]. The compound's distinctive structural features, including the dichlorophenyl moiety and chiral center, contribute to its specific interactions with key enzymes in the serotonin biosynthetic pathway .

The primary mechanism through which this compound disrupts serotonergic signaling is via competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis [15]. TPH catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin [17]. The dichlorophenyl moiety of the compound occupies the tryptophan binding pocket of TPH, preventing the natural substrate from accessing the catalytic site [22].

Structural analyses have revealed that the compound's interaction with TPH involves specific binding to the enzyme's catalytic domain, where it forms critical contacts with amino acid residues that normally coordinate with tryptophan [16]. This competitive inhibition mechanism is particularly effective due to the structural similarity between the compound's amino acid backbone and the natural substrate tryptophan [15] [22].

ComponentFunctionInteraction MechanismEffect of Dichlorophenyl Compounds
Tryptophan Hydroxylase Type 1 (TPH1)Rate-limiting enzyme for peripheral serotonin synthesisCompetitive inhibition at tryptophan binding siteReduced peripheral serotonin synthesis by 70-85%
Tryptophan Hydroxylase Type 2 (TPH2)Rate-limiting enzyme for central nervous system serotonin synthesisStructural disruption of enzyme conformationCentral serotonin depletion with behavioral modifications
5-Hydroxytryptophan (5-HTP)Immediate precursor to serotoninDirect precursor displacement and synthesis inhibitionCompetitive displacement reducing serotonin formation
Serotonin (5-HT) Synthesis PathwayComplete biosynthetic pathway from tryptophan to serotoninMulti-step pathway disruption at enzymatic levelsOverall pathway inhibition leading to neurotransmitter deficiency

Research has demonstrated that the inhibitory potency of (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride against TPH is significantly higher than many other amino acid derivatives, with studies showing IC50 values in the low micromolar range [22]. The compound exhibits a 12-fold selectivity for TPH compared to other aromatic amino acid hydroxylases, highlighting its specificity for the serotonergic pathway [25].

The dichlorophenyl group plays a crucial role in this selectivity, as comparative studies with other halogenated derivatives have shown that the 3,4-dichloro substitution pattern provides optimal binding characteristics for TPH inhibition [26]. The chlorine atoms form key hydrophobic interactions with phenylalanine residues in the enzyme's binding pocket, stabilizing the inhibitor-enzyme complex [22] [27].

Molecular dynamics simulations have further elucidated that the compound induces conformational changes in TPH, locking the enzyme in a closed state that prevents catalytic activity [21]. This structural disruption contributes to the compound's efficacy as a serotonergic pathway modulator [15] [21].

The inhibition of TPH by (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride leads to significant reductions in serotonin synthesis, with studies demonstrating decreases of 70-85% in peripheral serotonin levels and substantial depletion in central nervous system serotonin content [16]. This profound impact on serotonin biosynthesis underlies the compound's potent effects on serotonergic neurotransmission [15] [16].

Importantly, the compound shows differential effects on TPH1 (predominantly expressed in peripheral tissues) and TPH2 (predominantly expressed in the central nervous system), with slightly higher potency against TPH2 [21]. This differential inhibition contributes to the compound's unique profile of neurotransmitter modulation [15] [21].

The mechanism of TPH inhibition by (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride also involves interactions with the enzyme's cofactor tetrahydrobiopterin (BH4) [20]. The compound disrupts the coordination between TPH, BH4, and iron at the catalytic site, further compromising the enzyme's ability to hydroxylate tryptophan [17] [20].

Research has shown that the inhibitory effects of the compound on TPH are concentration-dependent and reversible, with enzyme activity gradually recovering upon removal of the inhibitor [22]. This reversibility is an important characteristic that distinguishes it from irreversible TPH inhibitors [15] [22].

The serotonergic pathway disruption induced by (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride extends beyond TPH inhibition to affect downstream processes in serotonin metabolism and signaling [8]. These broader effects contribute to the compound's comprehensive modulation of serotonergic neurotransmission [8] [15].

Target SiteBinding Affinity (IC50)Selectivity FactorMolecular Basis
TPH1 Tryptophan Binding Pocket15-25 μM12-fold vs other hydroxylasesHydrophobic interactions with Phe residues
TPH2 Catalytic Domain8-18 μM8-fold vs peripheral TPH1Conformational lock in closed state
Tetrahydrobiopterin Cofactor Site30-50 μM4-fold vs other pterin-dependent enzymesIron coordination disruption

Genetic studies using knockout models have provided further insights into the consequences of TPH inhibition, demonstrating that complete elimination of TPH activity leads to dramatic reductions in serotonin levels and significant alterations in behaviors sensitive to serotonergic modulation [16]. These findings parallel the effects observed with pharmacological inhibition by compounds like (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride [15] [16].

The compound's ability to disrupt serotonergic pathways via TPH inhibition represents a mechanistically distinct approach to modulating serotonergic neurotransmission compared to other interventions that target serotonin receptors or transporters [8]. This unique mechanism offers potential advantages for specific research applications and therapeutic strategies targeting serotonin-related processes [8] [22].

Comparative analyses with other halogenated amino acid derivatives have revealed structure-activity relationships that highlight the importance of both the dichlorophenyl moiety and the amino acid backbone for optimal TPH inhibition [26]. These structure-function correlations provide valuable insights for understanding the molecular determinants of serotonergic pathway modulation [22] [26].

Compound TypeTPH Inhibition PotencyPathway Selectivity
3,4-Dichlorophenyl derivativesHigh (IC50: 15-25 μM)Serotonergic > Dopaminergic > GABAergic
2,4-Dichlorophenyl derivativesModerate (IC50: 35-45 μM)Serotonergic ≈ Dopaminergic
Difluorophenyl derivativesLow (IC50: 85-120 μM)Non-selective
Dibromophenyl derivativesVery High (IC50: 8-15 μM)Serotonergic >> All others
Diiodophenyl derivativesModerate (IC50: 40-60 μM)Moderate selectivity

The disruption of serotonergic pathways by (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride through TPH inhibition represents a fundamental mechanism by which this compound modulates neurotransmitter systems [15]. This mechanism provides a foundation for understanding the compound's broader effects on neurochemical processes and potential applications in research contexts [15] [22].

Dates

Last modified: 07-23-2023

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